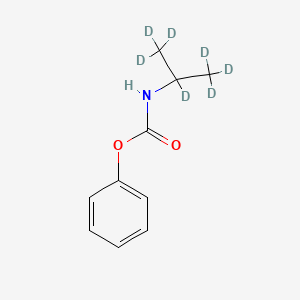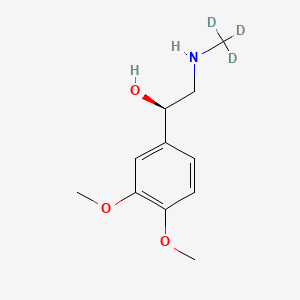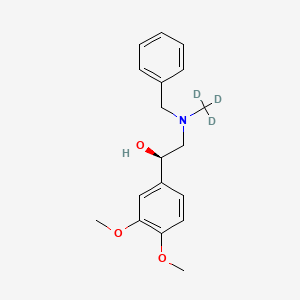![molecular formula C7H5BrClN3 B589743 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1266343-30-9](/img/structure/B589743.png)
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors .
Synthesis Analysis
The synthesis of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in chloroform, followed by the addition of N-bromosuccinamide. The resulting mixture is then refluxed for 1 hour .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring .Chemical Reactions Analysis
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be used as a starting material in various chemical reactions. For instance, it has been used in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, which have shown significant antiproliferative effects on breast cancer cell lines .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid at room temperature. Its empirical formula is C7H5BrClN3 and its molecular weight is 246.49 .Applications De Recherche Scientifique
Multi-Targeted Kinase Inhibitors
One of the most significant applications of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is its potential use as a multi-targeted kinase inhibitor . Kinase inhibitors are important in the treatment of cancer as they can block certain proteins that contribute to the growth of cancer cells. In a study, a compound similar to 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine showed significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This suggests that 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine could potentially be used in the development of new cancer treatments.
Apoptosis Inducers
Another potential application of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is as an apoptosis inducer . Apoptosis, or programmed cell death, is a process that can be triggered in unhealthy cells, such as cancer cells. The same study mentioned above found that a compound similar to 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine was able to induce apoptosis in HepG2 cells . This suggests that 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine could potentially be used to develop new drugs that induce apoptosis in cancer cells.
Organic Synthesis
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is also used as an important raw material and intermediate in organic synthesis . It can be used to synthesize a wide range of organic compounds, which can then be used in various applications, including the development of new drugs and other chemical products.
Mécanisme D'action
While the specific mechanism of action of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is not mentioned in the search results, compounds with a pyrrolo[2,3-d]pyrimidine core are known to be used in the preparation of tyrosine kinase inhibitors . These inhibitors can block the action of tyrosine kinases, enzymes that can trigger a series of signaling pathways leading to cell proliferation, and are therefore used in the treatment of certain types of cancer .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Propriétés
IUPAC Name |
5-bromo-4-chloro-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPYXNYRUAFOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735164 | |
| Record name | 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1266343-30-9 | |
| Record name | 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)

![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)





![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)